molecular formula C4H6N2S2 B14225245 2,5-Dihydro-1H-imidazole-1-carbodithioic acid CAS No. 782441-82-1

2,5-Dihydro-1H-imidazole-1-carbodithioic acid

Katalognummer: B14225245
CAS-Nummer: 782441-82-1
Molekulargewicht: 146.2 g/mol
InChI-Schlüssel: WQWZWMKHTIMZAR-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2,5-Dihydro-1H-imidazole-1-carbodithioic acid is a heterocyclic compound that features an imidazole ring with a carbodithioic acid functional group

Analyse Chemischer Reaktionen

Types of Reactions

2,5-Dihydro-1H-imidazole-1-carbodithioic acid can undergo various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like tert-butylhydroperoxide (TBHP) and reducing agents such as sodium borohydride. The conditions for these reactions can vary but often involve the use of solvents like ethanol or water and catalysts like nickel or erbium triflate .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield imidazole derivatives with additional oxygen-containing functional groups, while reduction reactions may produce more saturated compounds .

Wirkmechanismus

The mechanism of action of 2,5-Dihydro-1H-imidazole-1-carbodithioic acid involves its interaction with molecular targets such as enzymes and receptors. The compound can form stable complexes with metal ions, which can inhibit the activity of metalloenzymes. Additionally, its carbodithioic acid group can interact with thiol groups in proteins, affecting their function .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

2,5-Dihydro-1H-imidazole-1-carbodithioic acid is unique due to its combination of an imidazole ring and a carbodithioic acid group. This structure imparts distinct chemical properties, such as the ability to form stable metal complexes and interact with thiol groups, making it valuable for specific applications in research and industry .

Eigenschaften

CAS-Nummer

782441-82-1

Molekularformel

C4H6N2S2

Molekulargewicht

146.2 g/mol

IUPAC-Name

2,4-dihydroimidazole-3-carbodithioic acid

InChI

InChI=1S/C4H6N2S2/c7-4(8)6-2-1-5-3-6/h1H,2-3H2,(H,7,8)

InChI-Schlüssel

WQWZWMKHTIMZAR-UHFFFAOYSA-N

Kanonische SMILES

C1C=NCN1C(=S)S

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.